ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDBAMHNFDEKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process initiates with nucleophilic attack by the amine group of 1-phenyl-3-methyl-5-aminopyrazole on the electrophilic carbonyl carbon of the 1,3-diketone. Subsequent intramolecular cyclization forms the pyrazolo[4,3-c]pyridine core. Esterification with ethanol in the presence of hydrochloric acid yields the hydrochloride salt.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Yield above 70°C |
| Solvent | Glacial acetic acid | Facilitates cyclization |
| Reaction Time | 6–8 hours | Prolonged time reduces side products |
| Molar Ratio (Pyrazole:Diketone) | 1:1.2 | Excess diketone improves conversion |
This method typically achieves yields of 68–72% , with purity >95% after recrystallization from ethanol/water mixtures.
Protective Group Strategies for Functionalization
Recent advances employ tetrahydro-2H-pyran (THP) as a protective group to prevent undesired side reactions during intermediate steps. A modified approach from related pyrazolo[4,3-c]pyridine syntheses involves:
Stepwise Functionalization
- Protection : Treatment of 4-chloro-1H-pyrazolo[4,3-c]pyridine with 3,4-dihydro-2H-pyran in dichloromethane using p-toluenesulfonic acid as catalyst.
- Esterification : Reaction of the protected intermediate with ethyl chloroformate in the presence of potassium carbonate.
- Deprotection : Acidic hydrolysis with HCl in dioxane to yield the target compound.
Comparative Performance
| Step | Yield | Key Advantage |
|---|---|---|
| Protection | 89% | Prevents N-H side reactions |
| Esterification | 78% | Selective carboxyl activation |
| Deprotection | 92% | Mild conditions preserve core |
This three-step sequence delivers an overall yield of 64% , demonstrating improved regioselectivity compared to single-pot methods.
Silver-Catalyzed Multicomponent Reactions
Emerging methodologies adapt silver triflate (AgOTf) -catalyzed multicomponent reactions for constructing the pyrazolo[4,3-c]pyridine scaffold. While originally developed for dipyrazolo[1,5-a:4',3'-c]pyridines, the protocol shows adaptability:
Reaction Components
- 5-alkynylpyrazole-4-carbaldehydes as core precursors
- p-toluenesulfonyl hydrazide for hydrazone formation
- Aldehydes/ketones with α-hydrogens for cyclization
Spectroscopic Characterization and Quality Control
Critical analytical data for validating successful synthesis:
NMR Spectral Signatures
Purity Assessment
| Method | Criteria | Typical Results |
|---|---|---|
| HPLC | >98% peak area | 97.3–99.1% |
| Elemental Analysis | C ±0.3% of theoretical | C 47.2% (calc 47.5%) |
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 1-phenyl-3-methyl-5-aminopyrazole | 320 | 41% |
| Ethyl chloroformate | 180 | 28% |
| AgOTf | 2,450 | Prohibitive for large scale |
Waste Stream Management
- Cyclization route : 0.8 kg waste/kg product (mainly acetic acid)
- Protective group route : 1.2 kg waste/kg product (dichloromethane, THP byproducts)
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a wide range of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate has been investigated for its potential therapeutic properties:
- Antiviral Activity : Studies have shown that derivatives of this compound exhibit significant antiviral effects against Herpes Simplex Virus type 1 (HSV-1), with modifications enhancing efficacy .
- Anticancer Properties : The compound has demonstrated the ability to inhibit specific kinases involved in cancer cell proliferation. This suggests potential applications in targeted cancer therapies .
- Enzyme Inhibition : Research indicates that this compound acts as an enzyme inhibitor, modulating various biochemical pathways relevant to disease processes .
Biological Research
The compound is also being explored for its role in biological mechanisms:
- Receptor Modulation : It may act as a modulator of specific receptors, influencing cellular signaling pathways critical for maintaining homeostasis and responding to external stimuli.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, warranting further investigation into its use in treating inflammatory diseases .
Material Science
In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique structure allows for the design of compounds with tailored functionalities for advanced applications.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Antiviral Studies : A notable study demonstrated that structural modifications to this compound could enhance its antiviral properties against multiple viral strains. The findings indicated a promising therapeutic index for certain derivatives tested in vitro against HSV-1 .
- Kinase Inhibition Research : Another significant research effort focused on the compound's potential as a kinase inhibitor. It was shown to effectively inhibit kinases involved in cancer progression, suggesting its utility in developing targeted cancer therapies aimed at specific molecular targets .
Mechanism of Action
The mechanism of action of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their activity and downstream signaling pathways .
Comparison with Similar Compounds
Ring System Variations
- Pyrazolo[4,3-c]pyridine vs. Pyrazolo[4,3-b]pyridine: The position of ring fusion (c vs. b) alters electronic distribution.
- Pyrazolo[4,3-d]pyrimidine : The replacement of pyridine with pyrimidine (as in the 5,7-dichloro derivative) introduces two nitrogen atoms, lowering pKa (2.54 vs. 8.87) and increasing electrophilicity .
Ester Group Modifications
Substituent Effects
- Halogenation : Chlorine atoms in the 5,7-dichloro derivative enhance reactivity and enable nucleophilic aromatic substitution, broadening utility in medicinal chemistry .
- Hydrochloride Salts : The dihydrochloride form of this compound improves aqueous solubility, critical for pharmacokinetic optimization .
Biological Activity
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a compound belonging to the pyrazolopyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-c]pyridine core with an ethyl ester functional group, contributing to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 178.19 g/mol. Its structure allows for interactions with various biological targets, influencing multiple signaling pathways.
This compound exhibits its biological activity primarily through enzyme inhibition and modulation of receptor activity. It is believed to interact with specific active sites on enzymes or receptors, leading to alterations in downstream signaling pathways. For instance, it has been shown to inhibit certain kinases involved in cell signaling processes, which could have implications in cancer therapy and other diseases .
Antiviral Activity
Research indicates that this compound demonstrates promising antiviral properties. Specifically, it has been studied for its ability to inhibit viral replication, particularly against Herpes simplex virus type 1 (HSV-1). The compound's mechanism likely involves disruption of viral entry or replication processes within host cells .
Anticancer Potential
The compound has also been evaluated for its anticancer activity. Derivatives of this compound have shown efficacy in inhibiting tumor cell proliferation in vitro. The inhibition of specific kinases involved in cancer cell signaling pathways suggests a potential role in targeted cancer therapies .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Inhibition of proliferation |
| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |
| A549 (lung cancer) | 10.0 | Cell cycle arrest |
These results indicate that the compound may be a viable candidate for further development as an anticancer agent.
Mechanistic Insights
Studies utilizing molecular docking techniques have provided insights into the binding interactions between this compound and its biological targets. Computational models suggest that the compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in enzyme active sites, enhancing its inhibitory effects .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests good gastrointestinal absorption and potential as a p-glycoprotein substrate. Toxicity studies indicate that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further clinical development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, and how can reaction conditions be optimized?
- The compound is typically synthesized via cyclocondensation of hydrazine derivatives with appropriate carbonyl intermediates. Key methods include:
- Cyclization of 5-aminopyrazole-4-carboxylates with aldehydes or ketones under acidic conditions .
- Microwave-assisted synthesis to reduce reaction time and improve yields compared to traditional reflux methods .
- Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., acetic acid for protonation) to favor bicyclic ring formation .
Q. How does the bicyclic framework influence the compound’s physicochemical properties and biological activity?
- The fused pyrazolo-pyridine core enhances planar rigidity , improving binding affinity to enzyme active sites (e.g., kinases) .
- The ethyl ester group at position 3 increases lipophilicity (logP ~1.8), enhancing membrane permeability, while the pyridine nitrogen contributes to hydrogen bonding .
- Substituents at positions 1 and 4 modulate solubility; hydrochloride salts (e.g., CAS 1171539-58-4) improve aqueous stability .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- X-ray crystallography (using SHELX software ) confirms bicyclic geometry and hydrogen-bonding patterns.
- HPLC-MS (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects degradation products .
- NMR (1H/13C) identifies regioselectivity in derivatives, particularly distinguishing between N1 and N2 alkylation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?
- Example: Discrepancies in kinase inhibition (e.g., EGFR vs. NOX4) arise from substituent positioning . Derivatives with electron-withdrawing groups at position 5 (e.g., trifluoromethyl) show enhanced EGFR affinity (IC50 < 100 nM), while bulky groups at N1 reduce off-target effects .
- In silico docking (AutoDock Vina) clarifies interactions: the pyridine nitrogen coordinates with catalytic lysine residues in kinases, while the ester group stabilizes hydrophobic pockets .
Q. What strategies are effective in resolving low solubility during in vivo assays?
- Salt formation : Hydrochloride derivatives (e.g., CAS 1211512-51-4) improve aqueous solubility by 5–10× .
- Prodrug approaches : Hydrolysis of the ethyl ester to a carboxylic acid in vivo enhances bioavailability but requires pH-sensitive formulations .
- Nanoformulation : Encapsulation in PEGylated liposomes reduces hepatic clearance and extends half-life in murine models .
Q. How can crystallographic data resolve ambiguities in tautomeric forms during structural analysis?
- The compound exhibits prototropic tautomerism between 1H- and 3H-pyrazolo configurations. SHELXL refinement using high-resolution (<1.0 Å) X-ray data confirms the dominant tautomer via electron density maps .
- DFT calculations (B3LYP/6-31G*) predict tautomer stability, correlating with experimental pKa values (~4.2 for pyrazole NH) .
Q. What methodologies validate target engagement in complex biological matrices (e.g., serum)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
